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Compound of Interest

Compound Name: Sertindole

Cat. No.: B1681639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of the atypical

antipsychotic sertindole in various rodent behavioral studies. The information is compiled to

assist in the design and execution of preclinical research for schizophrenia and other

neuropsychiatric disorders.

Drug Characteristics and Mechanism of Action
Sertindole is an atypical antipsychotic belonging to the phenylindole derivative class. Its

therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2,

serotonin 5-HT2A, and 5-HT2C receptors.[1][2][3] It also exhibits affinity for α1-adrenergic

receptors.[2] Preclinical studies indicate that sertindole preferentially targets mesolimbic and

cortical dopaminergic neurons over the nigrostriatal pathway, which is thought to contribute to

its lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics.[2]

Signaling Pathways
The primary signaling pathways influenced by sertindole's antagonist activity at D2 and 5-

HT2A receptors are crucial to its antipsychotic effect.
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Caption: Sertindole's antagonist action on Dopamine D2 and Serotonin 5-HT2A receptors.

Sertindole Administration Protocols
Vehicle Preparation
For oral (p.o.) administration, sertindole can be suspended in a 0.5% aqueous solution of

methylcellulose. For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, it can be dissolved

in a vehicle of sterile water with a small amount of acid (e.g., tartaric acid) to aid dissolution,

then neutralized. Always ensure the final pH of the solution is within a physiologically tolerable

range (typically 5-9).

Dosage and Administration Routes for Specific
Behavioral Tests
The following table summarizes typical dosages and administration routes for sertindole in

various rodent behavioral paradigms.
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Behavioral
Test

Animal
Model

Sertindole
Dosage

Administrat
ion Route

Study Type Reference

Attentional

Set-Shifting

Rat (PCP-

induced

deficit)

1.25 mg/kg p.o. Acute

Novel Object

Recognition

Rat (PCP-

induced

deficit)

0.63, 1.25,

2.5 mg/kg
i.p. Acute

Conditioned

Avoidance

Response

Rat
0.63, 2.5,

10.0 mg/kg
s.c. -

D2 Receptor

Occupancy
Rat

1.25

mg/kg/day
s.c.

Chronic (9

days)

Locomotor

Activity
Mouse

10.0

mg/kg/day
i.p.

Chronic (7

days)

Extrapyramid

al Side

Effects

Rat (oral

chewing

movements)

Not specified - Chronic

Quantitative Data from Behavioral Studies
The following tables provide quantitative data on the efficacy and pharmacokinetics of

sertindole in rodent models.

Table 1: Pharmacokinetic and Pharmacodynamic
Parameters in Rats
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Parameter Value
Behavioral Test
Context

Reference

EC50 (CAR) 338 - 345 ng/mL
Conditioned

Avoidance Response

Kd (D2 Occupancy) 102 - 133 ng/mL
Striatal D2 Receptor

Binding

Tmax (Oral) ~10 hours

Pharmacokinetic

studies in healthy

subjects

Bioavailability (Oral) ~75%

Pharmacokinetic

studies in healthy

subjects

Table 2: Comparative Efficacy of Sertindole and Other
Antipsychotics in Rodent Models
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Behavior
al Test

Animal
Model

Sertindol
e

Haloperid
ol

Risperido
ne

Outcome
Referenc
e

Attentional

Set-

Shifting

Rat (PCP-

induced

deficit)

1.25 mg/kg

p.o.

0.1 mg/kg

s.c.

0.2 mg/kg

i.p.

Sertindole

ameliorate

d the

deficit;

Haloperidol

and

Risperidon

e did not.

Novel

Object

Recognitio

n

Rat (PCP-

induced

deficit)

Effective
0.1 mg/kg

s.c.

0.2 mg/kg

i.p.

Sertindole

improved

the deficit;

Haloperidol

and

Risperidon

e were

without

significant

effect.

Extrapyram

idal Side

Effects

(EPS)

Cebus

Monkeys

0.1-2.5

mg/kg IM

0.01-0.25

mg/kg IM

0.01-0.25

mg/kg IM

Haloperidol

and

Risperidon

e were 50-

100 times

more

potent in

producing

EPS than

Sertindole.

Detailed Experimental Protocols
Phencyclidine (PCP)-Induced Cognitive Deficit Model
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This model is commonly used to screen compounds for efficacy against cognitive deficits

associated with schizophrenia.

Deficit Induction Phase

Washout Phase

Behavioral Testing Phase

Administer PCP (e.g., 2 mg/kg i.p. or 5 mg/kg i.p.) twice daily for 7 days

7-day washout period (drug-free)

Administer Sertindole (acute dose, e.g., 1.25 mg/kg p.o.) 30-60 min before testing

Conduct Behavioral Test (e.g., Attentional Set-Shifting or Novel Object Recognition)

Click to download full resolution via product page

Caption: Workflow for the PCP-induced cognitive deficit model.

Protocol:

Animal Model: Adult female Hooded Lister rats or male Wistar rats are commonly used.

PCP Administration: Administer phencyclidine (PCP) at a dose of 2 mg/kg or 5 mg/kg

intraperitoneally (i.p.) twice daily for 7 consecutive days. A vehicle-treated control group

should receive saline injections following the same schedule.

Washout Period: Following the 7-day PCP administration, a 7-day washout period is

implemented where no drugs are administered. This allows for the acute effects of PCP to
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dissipate, leaving a persistent cognitive deficit.

Sertindole Administration: On the day of behavioral testing, administer sertindole acutely at

the desired dose (e.g., 1.25 mg/kg, p.o.) 30-60 minutes prior to the test.

Behavioral Testing: Conduct the selected cognitive task, such as the Attentional Set-Shifting

Task or the Novel Object Recognition test.

Novel Object Recognition (NOR) Test
The NOR test assesses episodic memory.

Protocol:

Habituation: Individually habituate each rat to the testing arena (e.g., a 40x40x40 cm open

field) for 5-10 minutes for 2-3 days prior to the test.

Acquisition Trial (T1): Place two identical objects in the arena. Allow the rat to explore the

objects for a set period (e.g., 3-5 minutes).

Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or

24 hours). Sertindole or vehicle is typically administered before the acquisition trial.

Test Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in

the arena and record the time spent exploring each object for a set period (e.g., 3-5

minutes).

Data Analysis: Calculate the discrimination index (DI) as (Time with novel object - Time with

familiar object) / (Total exploration time). A higher DI indicates better memory.

Conditioned Avoidance Response (CAR) Test
The CAR test is a predictive model for antipsychotic efficacy.

Protocol:

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild

footshock.
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Conditioning:

A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g.,

10 seconds).

This is followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA),

delivered through the grid floor.

The animal can avoid the shock by moving to the other compartment during the CS

presentation (avoidance response). If it fails to move, it will receive the shock until it

escapes to the other compartment (escape response).

Training: Animals are trained over several sessions until they reach a stable baseline of

avoidance responding.

Drug Testing: Once trained, animals are administered sertindole or vehicle prior to the test

session. The number of avoidance responses, escape responses, and failures to respond

are recorded.

Data Analysis: A reduction in avoidance responses without a significant increase in escape

failures is indicative of antipsychotic-like activity.

Conclusion
Sertindole demonstrates a distinct preclinical profile, particularly in its ability to ameliorate

cognitive deficits in rodent models of schizophrenia with a lower propensity for inducing

extrapyramidal side effects compared to some other antipsychotics. The protocols outlined in

these application notes provide a framework for the continued investigation of sertindole's

behavioral pharmacology. Researchers should carefully consider the specific research

question, animal strain, and desired outcomes when selecting and adapting these

methodologies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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